molecular formula C21H25NO4 B8164943 Boc-4-(3-methylphenyl)-L-phenylalanine

Boc-4-(3-methylphenyl)-L-phenylalanine

Cat. No.: B8164943
M. Wt: 355.4 g/mol
InChI Key: KHLAORQVZNWBMK-SFHVURJKSA-N
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Description

Boc-4-(3-methylphenyl)-L-phenylalanine is a protected derivative of the amino acid L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) group at the amino terminus and a 3-methylphenyl substituent at the para position of the aromatic side chain. This compound is primarily utilized in peptide synthesis and medicinal chemistry to enhance stability, modulate solubility, and enable selective deprotection during multi-step reactions . Its structural complexity and functional versatility make it valuable for designing enzyme inhibitors, prodrugs, and bioactive peptides .

Properties

IUPAC Name

(2S)-3-[4-(3-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-14-6-5-7-17(12-14)16-10-8-15(9-11-16)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLAORQVZNWBMK-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation: N-Boc-4-Iodo-L-Phenylalanine

The synthesis begins with N-Boc-4-iodo-L-phenylalanine, a key intermediate for introducing aryl groups via palladium-catalyzed cross-coupling. This compound is prepared by iodination of Boc-protected L-phenylalanine using iodine monochloride (ICl) in dichloromethane at 0°C, achieving >90% yield. The Boc group ensures amino protection during subsequent reactions.

Coupling with 3-Methylphenylboronic Acid

The 3-methylphenyl moiety is introduced via Suzuki-Miyaura coupling. A mixture of N-Boc-4-iodo-L-phenylalanine (1 eq), 3-methylphenylboronic acid (1.2 eq), Pd-Calix-NS catalyst (0.04 mol% Pd), and K₂CO₃ (3 eq) in DMF:water (4:1) is heated at 55°C for 16 hours. This method yields Boc-4-(3-methylphenyl)-L-phenylalanine with 72–79% conversion (Table 1).

Table 1: Cross-Coupling Optimization

ConditionYield (%)Side Products (%)
Pd-Calix-NS, 55°C, 16h79<0.1
Pd(PPh₃)₄, 80°C, 24h652.3
Microwave, 100°C, 2h681.8

The Pd-Calix-NS catalyst, a self-assembling N-heterocyclic carbene-palladium complex, enhances reaction efficiency by stabilizing the active Pd species, reducing side reactions like dehalogenation.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Functionalization and Fmoc Deprotection

In SPPS, Wang resin is preloaded with Fmoc-L-phenylalanine. After swelling in DMF, the Fmoc group is removed using 20% piperidine, exposing the α-amino group for coupling. The 3-methylphenyl variant is introduced via on-resin Suzuki coupling, though this method faces challenges in steric hindrance, reducing yields to 50–60%.

Boc Protection Post-Coupling

Post-coupling, the free amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF:water (9:1) with DMAP as a catalyst. This step achieves >95% Boc protection, critical for preventing unwanted side reactions during subsequent amino acid additions.

Solution-Phase Synthesis and Sequential Deprotection

Direct Alkylation of L-Phenylalanine

An alternative route involves alkylation of L-phenylalanine with 3-methylbenzyl bromide. L-Phenylalanine is dissolved in NaOH (1M), and 3-methylbenzyl bromide (1.5 eq) is added dropwise at 0°C. After 12 hours, the product is extracted with ethyl acetate and purified via silica chromatography (60% yield). Boc protection is then applied using Boc₂O in dioxane, yielding 85% pure product.

Challenges in Steric Hindrance

The 3-methyl group introduces steric hindrance, slowing acylation rates. Kinetic studies show a 30% reduction in coupling efficiency compared to unsubstituted phenylalanine derivatives (Table 2).

Table 2: Coupling Kinetics Comparison

SubstrateCoupling Rate (min⁻¹)
Boc-Phe-OH0.18
Boc-4-(3-MePhe)-OH0.12
Boc-4-(2-Naphthyl)-Phe-OH0.09

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. A tandem system integrates iodination, cross-coupling, and Boc protection, achieving 85% overall yield at a throughput of 50 kg/day. Key parameters include:

  • Residence Time : 15 minutes per step.

  • Temperature Control : 50°C for cross-coupling, 25°C for protection.

Purification via Simulated Moving Bed (SMB) Chromatography

Crude product is purified using SMB chromatography with C18 silica and acetonitrile:water (65:35) mobile phase. This method reduces solvent consumption by 40% compared to batch HPLC, achieving >99.5% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CD₃OD): δ 7.30 (d, J = 8.7 Hz, 2H, aromatic), 4.45–4.30 (m, 1H, α-CH), 2.21 (s, 3H, CH₃).

  • HPLC : Retention time = 12.3 min (C18 column, 1 mL/min, 220 nm).

Stability Studies

This compound remains stable under the following conditions:

  • Acidic : 1% TFA in DCM, 24h (no degradation).

  • Basic : pH 9, 6h (<2% deprotection) .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine. Common protocols include:

Reagent Conditions Yield Source
Trifluoroacetic acidDichloromethane, room temperature>95%
HCl in dioxane4 M, 2–4 hours, RT85–90%

Deprotection generates a free amine for subsequent peptide coupling or functionalization. Scavengers like triethylsilane may prevent side reactions during Boc removal .

Cross-Coupling Reactions

The 4-(3-methylphenyl) substituent participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives:

Boronic Acid Catalyst Time Yield Source
Phenylboronic acidPd-Calix-NS (0.005 mol%)3 h80%
3-Nitrophenylboronic acidPd(OAc)₂16 h72%

Reaction conditions: phosphate buffer (pH 8.0), 37°C. Potassium salts of boronic acids enhance reactivity compared to lithium or cesium counterparts .

Peptide Bond Formation

The carboxylic acid group undergoes activation for amide coupling:

Stepwise Protocol

  • Activation : Use HATU or PyBop with DIEA in dichloromethane (0°C to RT) .

  • Coupling : React with amines (e.g., lysine, arginine derivatives) to form peptide bonds.

  • Yield : 60–87% for dipeptides, depending on steric hindrance .

Epimerization at the α-carbon is minimized by avoiding basic workup conditions .

Functionalization of the Aromatic Ring

The 3-methylphenyl group can undergo electrophilic substitution:

Reaction Reagent Product Yield Source
BrominationBr₂ in DCM4-(3-methyl-5-bromophenyl)65%
RadioiodinationNa⁺[¹²⁵I]I, Pd(0)4-(3-methyl-5-iodophenyl)70–75%

Stannylated intermediates facilitate radioiodination for tracer synthesis .

Side Reactions and Mitigation

  • Alkylation : tert-Butyl cations generated during Boc deprotection may alkylate nucleophilic residues. Add thiophenol (1–2 eq) to scavenge electrophiles .

  • β-Lactam Formation : Overactivation of the carboxylic acid group can lead to intramolecular cyclization; controlled stoichiometry of coupling reagents (e.g., COMU) minimizes this .

Scientific Research Applications

Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Boc-4-(3-methylphenyl)-L-phenylalanine is primarily utilized in solid-phase peptide synthesis due to its stability and ease of deprotection. The Boc group provides protection for the amino group during peptide assembly, allowing for controlled synthesis of complex peptides without unwanted side reactions. This method enhances yield and minimizes racemization, making it a preferred choice among researchers.

Mechanism of Action
The mechanism involves the sequential addition of amino acids to form peptides. The deprotection of the Boc group occurs under acidic conditions, which facilitates the formation of free amino groups for subsequent reactions.

Biological Applications

Peptide Therapeutics
Peptides synthesized using this compound are being investigated for therapeutic applications in various diseases, including cancer and diabetes. These peptides can act as enzyme substrates or inhibitors, playing a crucial role in drug discovery efforts .

Protein-Protein Interactions
This compound is also employed in studies focusing on protein-protein interactions, which are essential for understanding cellular mechanisms and developing new therapeutic strategies .

Material Science

Peptide-Based Materials
In the industrial sector, this compound is used to produce peptide-based materials such as hydrogels and nanomaterials. These materials have applications in drug delivery systems, tissue engineering, and diagnostics .

Gelation Properties
Research has shown that derivatives of this compound can form supramolecular gels that enhance drug delivery capabilities by incorporating antimicrobial agents, thereby broadening their application spectrum in biomedical fields .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of phenylalanine derivatives, including those synthesized from this compound. These compounds exhibit significant activity against Gram-positive bacteria by disrupting bacterial membranes and inhibiting biofilm formation .

Therapeutic Applications

Research indicates that peptides derived from this compound are being explored for their potential in treating various conditions. For instance, studies have demonstrated that certain peptides can inhibit specific enzymes involved in disease progression, showcasing their therapeutic potential .

Mechanism of Action

The mechanism of action of Boc-4-(3-methylphenyl)-L-phenylalanine depends on its application. In peptide synthesis, it acts as a building block, participating in peptide bond formation. In biochemical studies, it can interact with enzymes and proteins, influencing their structure and function. The Boc group provides stability and prevents unwanted side reactions during synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties among Boc-4-(3-methylphenyl)-L-phenylalanine and related derivatives:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Features/Applications Reference ID
Boc-4-(3-Methylphenyl)-L-Phe 4-(3-methylphenyl) C₂₀H₂₃NO₄ 341.407 Enhanced lipophilicity; used in antifungal prodrugs and peptide backbone modifications
Boc-4-Phenyl-L-Phe 4-phenyl C₂₀H₂₃NO₄ 341.407 Higher aromatic stacking potential; common in enzyme inhibitor design
Boc-4-Azido-L-Phe 4-azido C₁₄H₁₈N₄O₄ 306.32 Click chemistry applications; photoaffinity labeling in proteomics
Fmoc-4-(3-Fluorophenyl)-L-Phe 4-(3-fluorophenyl) C₃₀H₂₄FNO₄ 505.52 Fluorine-enhanced bioavailability; used in radiopharmaceuticals
Boc-4-Carboxyl-L-Phe 4-carboxyl C₁₅H₁₉NO₆ 309.31 Acidic side chain for metal coordination; precursor for conjugate synthesis

Research Findings and Industrial Relevance

  • Pharmaceutical Stability : Boc-4-(3-Methylphenyl)-L-Phe demonstrates superior stability in acidic conditions compared to Fmoc-protected analogs, making it ideal for oral drug formulations .
  • Synthetic Challenges : The 3-methylphenyl group introduces steric hindrance, requiring optimized coupling reagents (e.g., HATU over DCC) in solid-phase peptide synthesis .

Biological Activity

  • Molecular Formula : C21H25NO4
  • Molecular Weight : 355.43 g/mol

The unique structure of Boc-4-(3-methylphenyl)-L-phenylalanine suggests possible interactions with biological receptors or enzymes, particularly those involved in neurotransmission or metabolic pathways. Its derivatives may exhibit antimicrobial or anticancer activities, although further studies are required to substantiate these claims for this specific compound .

Synthesis Methods

This compound can be synthesized through various methods, which include:

  • Direct Amino Acid Coupling : Utilizing activated esters or acid chlorides.
  • Solid-Phase Peptide Synthesis : Incorporating Boc-protected amino acids into peptide chains.

The choice of method depends on the desired purity and yield of the final product .

Biological Activity and Case Studies

While specific studies focusing solely on this compound are scarce, related compounds have shown significant biological activities. Here are some notable findings:

Antimicrobial Activity

Research has highlighted that compounds structurally similar to this compound often exhibit antimicrobial properties. For instance, derivatives of phenylalanine have been tested against various bacterial strains, demonstrating varying degrees of efficacy. A study reported minimum inhibitory concentration (MIC) values for related compounds against Gram-positive and Gram-negative bacteria, indicating potential antimicrobial effects .

Anticancer Potential

The presence of aromatic groups in amino acid derivatives like this compound may enhance their interaction with cellular targets involved in cancer pathways. Some studies have suggested that similar compounds can inhibit cancer cell proliferation; however, specific data for this compound remain to be established .

Comparison with Similar Compounds

To understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberKey Features
Boc-4-methyl-L-phenylalanine80102-26-7Similar structure but lacks the 3-methyl group
Boc-L-tyrosine13963-58-7Contains a hydroxyl group instead of a methyl group
Boc-L-valine13818-29-6A branched-chain amino acid without aromatic features
Boc-L-leucine13364-76-8Another branched-chain amino acid with different properties

The structural differences among these compounds influence their biological activities and applications in drug development .

Conclusion and Future Directions

This compound presents a promising avenue for research in peptide synthesis and drug development due to its unique structure and potential biological activities. However, comprehensive studies focusing specifically on its biological effects are necessary to fully elucidate its pharmacological potential.

Future research should aim to:

  • Conduct In Vitro Studies : To assess the antimicrobial and anticancer activities directly associated with this compound.
  • Explore Structure-Activity Relationships (SAR) : To identify how variations in structure affect biological activity.
  • Investigate Mechanisms of Action : To understand how this compound interacts with biological systems at the molecular level.

Q & A

What are the optimal synthetic routes for Boc-4-(3-methylphenyl)-L-phenylalanine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves introducing the 3-methylphenyl group to the Boc-protected phenylalanine backbone. A common strategy is functionalizing the para position of Boc-L-phenylalanine via cross-coupling or electrophilic substitution. For example, Boc-4-azido-Phe-OH can be synthesized from Boc-4-amino-L-phenylalanine using sodium nitrite and azide sources (e.g., NaN₃) under acidic conditions, achieving ~85% yield . Reaction temperature (0–5°C), pH control, and stoichiometric ratios of reagents are critical to minimize side reactions like over-azidation. Advanced routes may employ click chemistry or photolabile groups (e.g., benzophenone derivatives) for downstream applications in peptide labeling .

How can researchers validate the purity and structural integrity of this compound?

Answer:
Purity analysis requires HPLC (≥97% purity threshold) with UV detection at 254 nm, using reverse-phase C18 columns and acetonitrile/water gradients . Structural confirmation involves:

  • NMR : Compare ¹H/¹³C spectra to reference data, focusing on aromatic protons (δ 7.1–7.4 ppm) and Boc tert-butyl signals (δ 1.4 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., C₁₅H₂₁NO₄: expected [M+H]⁺ = 280.15).
  • Optical Rotation : Confirm enantiomeric purity (e.g., [α]²⁵D = +15° for L-isomer) to rule out racemization .

What metabolic engineering strategies enhance microbial production of phenylalanine derivatives like this compound?

Answer:
In E. coli, overexpress shikimate pathway enzymes (e.g., aroG for DAHP synthase and pheA for prephenate dehydratase) while deleting feedback inhibitors (e.g., tyrR transcriptional repressor) to boost precursor availability . Fermentation optimization includes:

  • Carbon Source : Glucose or glycerol for balanced growth and production.
  • Oxygenation : Maintain >30% dissolved O₂ to prevent acetate accumulation.
  • Induction Timing : Delay IPTG induction until late-log phase to prioritize biomass . Yield improvements (~20–30%) are achievable via flux balance analysis (FBA) .

How does the ionization state of this compound at interfaces affect its reactivity in peptide coupling?

Answer:
At air-water interfaces, the carboxylic acid group (pKa ~2.5) deprotonates at lower bulk pH than in solution, while the amine (pKa ~9.5) remains protonated. This creates a zwitterionic surface state, enhancing nucleophilicity for coupling reactions. Use IRRAS (infrared reflection-absorption spectroscopy) to monitor pH-dependent shifts in C=O (1700 cm⁻¹) and NH₃⁺ (1550 cm⁻¹) vibrations. Adjust bulk pH to 5–6 to stabilize the reactive zwitterion .

How can this compound be integrated into photoaffinity probes for target identification?

Answer:
Design probes by replacing the 3-methylphenyl group with a photoreactive moiety (e.g., benzophenone or diazirine). For example:

  • Synthesize p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine via Suzuki coupling, then conjugate to peptides.
  • UV irradiation (365 nm) generates reactive intermediates that crosslink with proximal target proteins.
  • Validate using ESI-MS/MS to identify crosslinked peptides and SDS-PAGE for molecular weight shifts .

What analytical contradictions arise when comparing microbial synthesis vs. chemical synthesis of this compound?

Answer:

  • Isotopic Purity : Microbial synthesis in D₂O yields deuterated derivatives (17–75% enrichment), complicating MS interpretation vs. chemically synthesized analogs .
  • Byproducts : Chemical routes may produce regioisomers (e.g., 2-methylphenyl contamination), while microbial systems generate trace shikimate intermediates (e.g., prephenic acid). Use HPLC-MS with ion-trap detectors to resolve these .

How does this compound influence Maillard reaction kinetics compared to unmodified phenylalanine?

Answer:
The tert-butyloxycarbonyl (Boc) group sterically hinders the amino group, reducing its reactivity in Maillard pathways. In model systems (e.g., glucose + amino acid at 120°C):

  • Pyrazine Formation : Unmodified phenylalanine generates 2.2× more pyrazines than Boc-protected analogs.
  • Flavor Profile : Use GC-MS to quantify volatile compounds (e.g., benzaldehyde, furans). Remove the Boc group post-reaction via TFA deprotection to restore reactivity .

What are the challenges in modeling the solvent accessibility of this compound in molecular dynamics simulations?

Answer:
The bulky Boc group and hydrophobic 3-methylphenyl side chain create uneven solvent accessibility. Use explicit solvent models (e.g., TIP3P water) with 10 Å cutoff distances. Key parameters:

  • Partial Charges : Derive from QM/MM calculations (B3LYP/6-31G* level).
  • Torsional Angles : Restrain ψ/φ angles to α-helical conformations (−60°, −45°) to mimic peptide environments. Validate with SAXS or NMR NOEs .

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